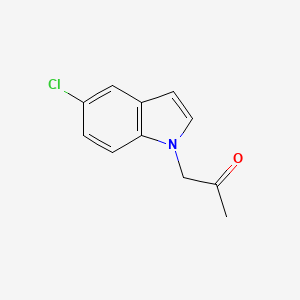
rac-methyl (2R,4S)-2-methyl-1,2,3,4-tetrahydroquinoline-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Rac-methyl (2R,4S)-2-methyl-1,2,3,4-tetrahydroquinoline-4-carboxylate is a chemical compound that belongs to the class of tetrahydroquinolines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceuticals. The structure of this compound includes a quinoline ring system that is partially saturated, making it a tetrahydroquinoline derivative.
Méthodes De Préparation
The synthesis of rac-methyl (2R,4S)-2-methyl-1,2,3,4-tetrahydroquinoline-4-carboxylate can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. The reaction conditions typically include the use of solvents such as ethanol or methanol, and catalysts like sulfuric acid or sodium hydroxide. Industrial production methods may involve more scalable processes, such as continuous flow synthesis, to ensure higher yields and purity.
Analyse Des Réactions Chimiques
Rac-methyl (2R,4S)-2-methyl-1,2,3,4-tetrahydroquinoline-4-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of fully saturated quinoline derivatives.
Substitution: Nucleophilic substitution reactions can occur at the carboxylate group, where reagents like sodium methoxide can replace the ester group with other nucleophiles.
Applications De Recherche Scientifique
Rac-methyl (2R,4S)-2-methyl-1,2,3,4-tetrahydroquinoline-4-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a lead compound in drug discovery programs aimed at developing new therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and intermediates for various industrial applications.
Mécanisme D'action
The mechanism of action of rac-methyl (2R,4S)-2-methyl-1,2,3,4-tetrahydroquinoline-4-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound can modulate the activity of these targets, leading to therapeutic effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Rac-methyl (2R,4S)-2-methyl-1,2,3,4-tetrahydroquinoline-4-carboxylate can be compared with other similar compounds, such as:
Rac-methyl (2R,4S)-2-phenylpiperidine-4-carboxylate hydrochloride: This compound has a similar structure but includes a phenyl group instead of a methyl group.
Rac-methyl (2R,4S)-4-hydroxypiperidine-2-carboxylate hydrochloride: This compound features a hydroxyl group, which can significantly alter its chemical properties and biological activities.
Rac-methyl (2R,4S)-2-(trifluoromethyl)piperidine-4-carboxylate: The presence of a trifluoromethyl group in this compound can enhance its stability and lipophilicity.
Propriétés
Formule moléculaire |
C12H15NO2 |
|---|---|
Poids moléculaire |
205.25 g/mol |
Nom IUPAC |
methyl (2S,4R)-2-methyl-1,2,3,4-tetrahydroquinoline-4-carboxylate |
InChI |
InChI=1S/C12H15NO2/c1-8-7-10(12(14)15-2)9-5-3-4-6-11(9)13-8/h3-6,8,10,13H,7H2,1-2H3/t8-,10+/m0/s1 |
Clé InChI |
HUSNZWYHFRIZPG-WCBMZHEXSA-N |
SMILES isomérique |
C[C@H]1C[C@H](C2=CC=CC=C2N1)C(=O)OC |
SMILES canonique |
CC1CC(C2=CC=CC=C2N1)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-[(Dodecanoyloxy)methyl]-N,N-diethylethanaminium chloride](/img/structure/B8504287.png)
![N-(5-amino-2-methylphenyl)-4-(cyclopropylamino)thieno[3,2-d]pyrimidine-7-carboxamide](/img/structure/B8504305.png)
![4-methyl-3-[1-(propan-2-ylamino)phthalazin-6-yl]benzoic acid](/img/structure/B8504316.png)



![3-Chloro-4-[(6-methylpyridin-2-yl)methoxy]aniline](/img/structure/B8504361.png)

![8-Chloro-3-iodo-2-phenyl-pyrano[2,3-c]pyridin-4-one](/img/structure/B8504371.png)


